molecular formula C3H5NO2 B1594135 Aziridine-2-carboxylic acid CAS No. 54080-06-7

Aziridine-2-carboxylic acid

Cat. No.: B1594135
CAS No.: 54080-06-7
M. Wt: 87.08 g/mol
InChI Key: WBGBOXYJYPVLQJ-UHFFFAOYSA-N
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Description

Aziridine-2-carboxylic acid is a heterocyclic organic compound characterized by a three-membered aziridine ring and a carboxylic acid functional group.

Mechanism of Action

Target of Action

Aziridine-2-carboxylic acid primarily targets Protein Disulfide Isomerase A1 (PDIA1), a type of enzyme that contains catalytically active thiol groups . PDIA1 usually resides in the endoplasmic reticulum (ER) but can migrate to the cell surface during malignant transformation . The major biological function of intercellular PDIs is to correct the 3D structure of native proteins synthesized in the ER .

Mode of Action

This compound interacts with its target, PDIA1, through a nucleophilic ring-opening reaction . This reaction mainly proceeds with ring opening and generation of alkylated products . The high strain energy of the aziridine ring promotes high reactivity of aziridines toward nucleophiles . Therefore, this compound derivatives activated with an electron-withdrawing group would be more reactive toward the thiol group of the cysteine in comparison to the “classical” thiol-trapping agents .

Biochemical Pathways

This compound affects the biochemical pathways involving PDIA1 . PDIs of the extracellular matrix of cancer cells are antibody targets during immune-mediated tumor destruction . Therefore, the inhibition of PDIA1 by this compound could potentially disrupt these pathways and their downstream effects .

Pharmacokinetics

It’s known that aziridines are inherently strained, making them attractive for study in terms of reactivity and pharmacodynamic action .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of PDIA1 . This inhibition could potentially lead to the disruption of the 3D structure correction of native proteins synthesized in the ER . Moreover, this compound derivatives have demonstrated confirmed pharmacological activity, including antitumor, antimicrobial, and antibacterial effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, nucleophilic ring-opening reactions of this compound with N- and O-nucleophiles take place only in acidic solutions, while reactions with S-nucleophiles occur irrespective of the pH and at a significantly higher reaction rate . Therefore, the physiological pH and the presence of different nucleophiles in the environment can significantly impact the action of this compound .

Biochemical Analysis

Biochemical Properties

Aziridine-2-carboxylic acid derivatives have been synthesized and tested as PDIA1 inhibitors . These derivatives interact with enzymes, proteins, and other biomolecules, particularly the thiol groups of cancer cell surface proteins . The high reactivity of aziridines towards nucleophiles, such as thiol groups, is primarily due to the high strain energy of the aziridine ring .

Cellular Effects

This compound has shown to possess surprisingly low toxicity, which is speculated to be due to its selective alkylation of only thiol groups of cancer cell surface proteins . This selective alkylation can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves nucleophilic ring-opening reactions with N- and O-nucleophiles, which occur only in acidic solutions, while reactions with S-nucleophiles occur irrespective of the pH and at a significantly higher reaction rate . This leads to changes in gene expression and enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

It is known that the compound’s stability and degradation, as well as any long-term effects on cellular function, are influenced by its high reactivity towards nucleophiles .

Dosage Effects in Animal Models

It is known that the compound has a surprisingly low toxicity, suggesting that it may have a high threshold effect and limited adverse effects at high doses .

Subcellular Localization

It is known that the compound’s high reactivity towards nucleophiles may influence its targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aziridine-2-carboxylic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale aziridination reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product with minimal by-products .

Chemical Reactions Analysis

Comparison with Similar Compounds

Aziridine-2-carboxylic acid can be compared with other aziridine derivatives such as:

Uniqueness: this compound is unique due to its combination of a highly strained aziridine ring and a carboxylic acid functional group. This combination imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various biologically active compounds .

Biological Activity

Aziridine-2-carboxylic acid (Az-COOH) is a compound of significant interest due to its biological activities, particularly as a reactive amino acid unit and potential therapeutic agent. This article summarizes the key findings related to its biological activity, including its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Reactivity

This compound features a three-membered aziridine ring, which is highly reactive towards nucleophiles. This unique structure allows it to serve as a valuable scaffold in the design of irreversible inhibitors for cysteine proteinases. The aziridine moiety exhibits reactivity that surpasses that of activated double bonds, making it a potent candidate for selective chemical reactions in biological systems .

Inhibition of Cysteine Proteinases
this compound has been shown to inhibit cysteine proteinases effectively. For instance, it has demonstrated a second-order rate constant of 17.07M1s117.07\,\text{M}^{-1}\cdot \text{s}^{-1} for the inactivation of papain, indicating its strong reactivity towards cysteine thiol groups . This specificity is crucial as it minimizes off-target effects compared to other electrophiles like N-ethylmaleimide.

Protein Disulfide Isomerase (PDI) Inhibition
Recent studies have identified Az-COOH derivatives as potent inhibitors of protein disulfide isomerases (PDIs), specifically PDIA1 and PDIA3. The inhibitory activity was assessed using an insulin reduction assay, revealing effective inhibition at low micromolar concentrations . The binding sites on PDIA1 were characterized using nuclear magnetic resonance (NMR) spectroscopy, highlighting the involvement of specific cysteine residues in the covalent binding process.

Pharmacological Studies

This compound and its derivatives have shown promising pharmacological properties:

  • Anti-Cancer Activity : Compounds derived from Az-COOH have exhibited anti-cancer effects through their action on PDIs, which are implicated in cancer cell proliferation and survival.
  • Anti-Thrombotic Effects : The inhibition of PDIs also suggests potential applications in thrombotic disorders, as these enzymes play a role in platelet function and coagulation pathways .

Case Study 1: Sulphonamides of this compound

A series of sulphonamides derived from Az-COOH were synthesized and evaluated for their inhibitory effects on PDIs. The results indicated that these compounds could serve as lead candidates for developing new anti-cancer and anti-thrombotic therapies. The study emphasized the importance of structural modifications to enhance biological activity .

Case Study 2: Reactive Amino Acid Applications

Research highlighted the utility of Az-COOH as a reactive amino acid unit in synthesizing irreversible inhibitors. Its ability to selectively alkylate thiol groups without affecting histidine residues presents a unique advantage in drug design .

Summary Table of Biological Activities

Activity Mechanism Reference
Cysteine Proteinase InhibitionReacts with thiol groups
PDI InhibitionCovalent binding to PDIA1 and PDIA3
Anti-CancerDisruption of cancer cell survival pathways
Anti-ThromboticModulation of platelet function

Properties

IUPAC Name

aziridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c5-3(6)2-1-4-2/h2,4H,1H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGBOXYJYPVLQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50968924
Record name Aziridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54080-06-7
Record name Aziridine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054080067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aziridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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